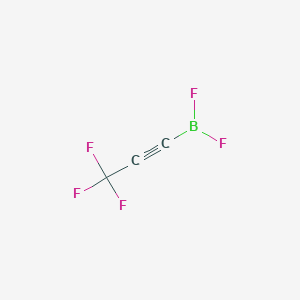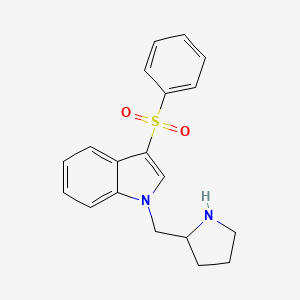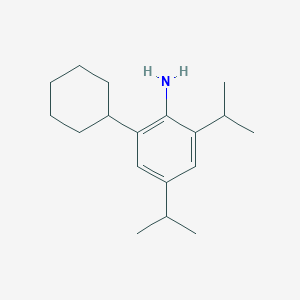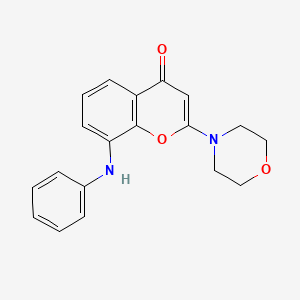![molecular formula C16H12N2O2 B12540684 2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole CAS No. 652976-76-6](/img/structure/B12540684.png)
2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole typically involves the condensation of furan derivatives with benzimidazole precursors. One common method includes the use of furan-3-carbaldehyde and 1H-benzimidazole in the presence of a suitable catalyst under reflux conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, where the furan rings are partially hydrogenated.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzimidazole core or the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydro derivatives with partially hydrogenated furan rings.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with a benzene ring fused to a furan ring, known for their biological activities.
Dihydronaphthofurans: Arene ring-fused furans with significant pharmacological properties.
Benzothiophene derivatives: Compounds with a benzene ring fused to a thiophene ring, used in medicinal chemistry.
Uniqueness
2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole is unique due to its dual furan substitution on the benzimidazole core, which imparts distinct chemical and biological properties
Properties
CAS No. |
652976-76-6 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-(furan-3-yl)-1-(furan-3-ylmethyl)benzimidazole |
InChI |
InChI=1S/C16H12N2O2/c1-2-4-15-14(3-1)17-16(13-6-8-20-11-13)18(15)9-12-5-7-19-10-12/h1-8,10-11H,9H2 |
InChI Key |
FVHOGJBEUMDZPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=COC=C3)C4=COC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



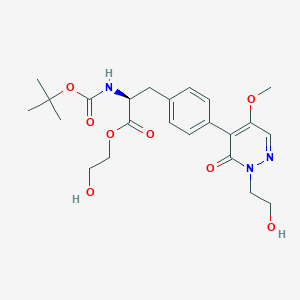

![4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid](/img/structure/B12540629.png)
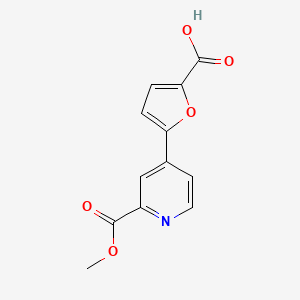
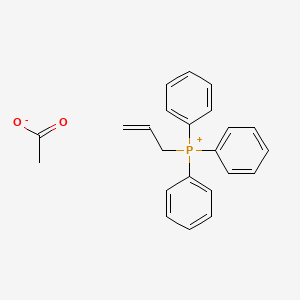
![[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile](/img/structure/B12540645.png)
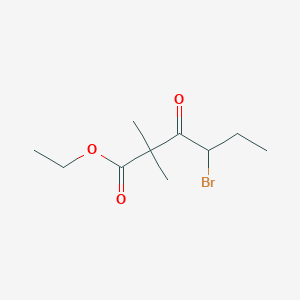
![6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)-](/img/structure/B12540657.png)
